molecular formula C30H35NO6 B3002601 (2,3-dimethoxyphenyl)(1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone CAS No. 449765-31-5

(2,3-dimethoxyphenyl)(1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone

Cat. No.: B3002601
CAS No.: 449765-31-5
M. Wt: 505.611
InChI Key: FMZODLZBKLOQDF-UHFFFAOYSA-N
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Description

The compound “(2,3-dimethoxyphenyl)(1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone” is a synthetic isoquinoline derivative characterized by a methanone core linked to a 2,3-dimethoxyphenyl group and a 4-isopropylphenoxy methyl-substituted dihydroisoquinoline moiety. Its molecular structure suggests moderate lipophilicity due to the presence of methoxy and isopropyl groups, which may enhance membrane permeability and target binding in hydrophobic environments.

Properties

IUPAC Name

(2,3-dimethoxyphenyl)-[6,7-dimethoxy-1-[(4-propan-2-ylphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H35NO6/c1-19(2)20-10-12-22(13-11-20)37-18-25-24-17-28(35-5)27(34-4)16-21(24)14-15-31(25)30(32)23-8-7-9-26(33-3)29(23)36-6/h7-13,16-17,19,25H,14-15,18H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMZODLZBKLOQDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=C(C(=CC=C4)OC)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

The compound (2,3-dimethoxyphenyl)(1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone , often referred to as a tetrahydroisoquinoline derivative, has garnered attention for its diverse biological activities. This article provides a comprehensive review of its biological properties, mechanisms of action, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

The compound is characterized by its complex structure which includes a tetrahydroisoquinoline core. Below are key details regarding its chemical properties:

PropertyDetails
Molecular Formula C24H31NO4
Molecular Weight 397.5 g/mol
IUPAC Name 1-[6,7-dimethoxy-1-[(4-propan-2-ylphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]propan-1-one
InChI Key WTBUZKRGNQVSDC-UHFFFAOYSA-N

1. Anticancer Properties

Research indicates that tetrahydroisoquinoline derivatives exhibit significant anticancer activity. A study focused on the structure-activity relationship (SAR) of isoquinoline compounds revealed that modifications in the molecular structure can enhance their cytotoxic effects against various cancer cell lines. Specifically, compounds similar to our target have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells .

2. Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has been explored through various in vitro and in vivo studies. It is believed to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha. This mechanism suggests its utility in treating conditions characterized by chronic inflammation .

3. Neuroprotective Effects

Given the structural similarity to known neuroprotective agents, this compound is being investigated for its potential in neurodegenerative diseases. Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further research in conditions like Parkinson's disease .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit various enzymes involved in inflammatory and apoptotic pathways.
  • Receptor Modulation : It potentially binds to receptors that regulate cell growth and differentiation, influencing cellular responses.

These interactions could lead to a cascade of biological effects beneficial for therapeutic applications.

Case Studies

Several case studies have highlighted the efficacy of similar compounds:

  • A study demonstrated that a related tetrahydroisoquinoline derivative significantly reduced tumor growth in animal models by inducing apoptosis in cancer cells while sparing normal cells .
  • Another investigation into the anti-inflammatory properties showed that treatment with the compound led to decreased levels of inflammatory markers in rodent models of arthritis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related analogs from the evidence:

Compound Name/ID Substituents Molecular Formula Molecular Mass (g/mol) Melting Point (°C) Notable Features
Target Compound 2,3-dimethoxyphenyl; 4-isopropylphenoxy methyl C₃₀H₃₃NO₆ ~515.58 Not reported Bulky substituents; high lipophilicity; potential for hydrophobic interactions
CAS 66040-36-6 Phenyl C₂₄H₂₃NO₃ 373.45 143–144 Simpler structure; lower molecular mass
1,4-Phenylenebis[...]methanone 1,4-Phenylene dimer (two isoquinoline units) C₃₄H₃₄N₂O₆ 566.65 Not reported Dimeric structure; potential for multivalent binding
Compound 4-Methoxyphenoxy methyl; 2-fluorophenyl C₂₆H₂₅FNO₅ 456.48 Not reported Fluorine enhances lipophilicity; electron-withdrawing effects
Compound 4-Fluorophenoxy methyl; 3-methoxyphenyl C₂₆H₂₅FNO₅ 456.48 Not reported Fluorine substituent; altered methoxy positioning
Compound Diphenylpropanone C₂₆H₂₇NO₃ 401.50 Not reported Bulky diphenyl group; higher steric hindrance
Compound Thienopyrimidinyl; chlorophenyl C₂₅H₂₁ClN₂O₃S 488.96 Not reported Sulfur-containing; potential for π-π stacking and H-bonding

Pharmacological and Functional Insights

  • Target Compound vs. CAS 66040-36-6 : The phenyl-substituted analog (CAS 66040-36-6) lacks the isopropyl and 2,3-dimethoxy groups, resulting in lower lipophilicity and molecular mass. This may translate to reduced target affinity but improved solubility.
  • Dimeric Analog : The dimeric structure could exhibit enhanced binding avidity due to dual interaction sites but may face challenges in bioavailability due to higher molecular mass (~566 g/mol).
  • Fluorinated Analogs ( ) : Fluorine atoms in these compounds increase electronegativity and metabolic stability. However, the target compound’s isopropyl group may offer superior hydrophobic enclosure in protein-binding pockets compared to methoxy or fluorinated substituents .
  • Thienopyrimidinyl Derivative : The sulfur atom and chlorophenyl group in this compound enable unique electronic interactions (e.g., H-bonding via sulfur), which the target compound lacks. However, the target’s isopropylphenoxy group may provide better steric complementarity to specific receptors.

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